![molecular formula C18H13Cl2NO2 B4265894 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid](/img/structure/B4265894.png)
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Overview
Description
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was first developed in the 1960s and has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis.
Mechanism of Action
Nalidixic acid works by inhibiting the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This inhibition leads to the death of the bacteria.
Biochemical and Physiological Effects:
Nalidixic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has also been shown to have an effect on the bacterial cell membrane, causing it to become more permeable. This can lead to the leakage of cellular contents and the death of the bacteria.
Advantages and Limitations for Lab Experiments
Nalidixic acid has several advantages for lab experiments. It is a relatively inexpensive antibiotic and is readily available. It is also effective against a wide range of bacteria. However, it has some limitations. It is not effective against all types of bacteria, and some bacteria have developed resistance to 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid. One area of research is the development of new quinolone antibiotics that are more effective against resistant bacteria. Another area of research is the study of the mechanism of action of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid and other quinolone antibiotics. This could lead to the development of new antibiotics that work by different mechanisms. Finally, there is a need for more research on the use of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid in combination with other antibiotics, as this may increase its effectiveness against some types of bacteria.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid is a synthetic antibacterial agent that has been extensively studied for its antibacterial properties. It works by inhibiting the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has several advantages for lab experiments, but also has some limitations. Future research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid could lead to the development of new antibiotics that are more effective against resistant bacteria.
Scientific Research Applications
Nalidixic acid has been extensively studied for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis. It has also been used in research to study the mechanism of action of quinolone antibiotics.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-3-6-15-13(7-9)16(18(22)23)10(2)17(21-15)12-5-4-11(19)8-14(12)20/h3-8H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHJURVSFUTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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